molecular formula C15H23N3OS B5305717 2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B5305717
M. Wt: 293.4 g/mol
InChI Key: LUBBPEGMYGBIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolopyrimidine derivative that has been found to possess unique properties, making it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in tumor growth and inflammation. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. In addition, the compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in lab experiments include its high selectivity towards cancer cells, low toxicity, and unique properties that make it a promising candidate for drug development. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the research of 2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. One such direction is to further investigate the mechanism of action of the compound to fully understand its potential applications. Another direction is to explore the use of the compound in combination with other drugs to enhance its anti-tumor and anti-inflammatory effects. Additionally, the potential use of the compound in other fields such as agriculture and environmental science should be explored.

Synthesis Methods

The synthesis of 2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves the reaction of tert-butyl acetoacetate with 2,4-dichloro-5-isopropylthiophene-3-carboxylic acid followed by the reaction with guanidine hydrochloride and sodium methoxide. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been found to have potential applications in various scientific research fields. One such application is in the development of new drugs. The compound has been shown to possess anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

1-(2-tert-butyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-propan-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-10(2)20-9-13(19)18-7-11-6-16-14(15(3,4)5)17-12(11)8-18/h6,10H,7-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBBPEGMYGBIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC(=O)N1CC2=CN=C(N=C2C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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